2-(Cyanomethyl)-5-nitrobenzonitrile

Androgen Receptor Modulation SARM Nuclear Receptor Pharmacology

Sourcing a single intermediate with a validated 5-nitro AR pharmacophore and three orthogonal reactive handles often requires multi-vendor synthesis. 2-(Cyanomethyl)-5-nitrobenzonitrile eliminates these delays. - Direct entry into patent-backed SARMs (US 7,834,063 B2) without de novo nitration. - Enables divergent heterocycle libraries (indoles, isoquinolines) via Ni(I)-catalyzed or Thorpe-Ziegler cascades. - Pre-installed 5-NO₂ group saves 2-3 synthetic steps per analog, offsetting any yield trade-offs.

Molecular Formula C9H5N3O2
Molecular Weight 187.15 g/mol
Cat. No. B12976684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyanomethyl)-5-nitrobenzonitrile
Molecular FormulaC9H5N3O2
Molecular Weight187.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C#N)CC#N
InChIInChI=1S/C9H5N3O2/c10-4-3-7-1-2-9(12(13)14)5-8(7)6-11/h1-2,5H,3H2
InChIKeyXQPRFQBEKHSYPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyanomethyl)-5-nitrobenzonitrile Product Overview


2-(Cyanomethyl)-5-nitrobenzonitrile (CAS 90484-04-1; C₉H₅N₃O₂, MW 187.15) is a nitro-substituted benzonitrile that carries a cyanomethyl (–CH₂CN) group at the ortho position and a nitro (–NO₂) group at the 5‑position . Its three reactive handles – the aromatic nitrile, the aliphatic nitrile, and the reducible nitro group – make it a versatile precursor for polyfunctional heterocycles and a scaffold for non‑steroidal androgen receptor (AR) modulators [1]. Literature reports document its use as a building block for 3‑amino‑5‑nitroindole‑2‑carbonitrile, 3‑aryl‑1‑aminoisoquinolines, and benzonitrile‑based selective androgen receptor modulators (SARMs) [2].

Multi‑handle precursor: aromatic –CN, aliphatic –CH₂CN, reducible –NO₂ enable divergent heterocycle synthesis
Key intermediate for non‑steroidal AR modulator scaffolds requiring 5‑nitro substitution
Suitable for Ni(I)‑catalyzed annulations and Thorpe–Ziegler indole synthesis where nitro directs reactivity

2-(Cyanomethyl)-5-nitrobenzonitrile vs. Common Analogs


Simple nitrobenzonitriles (e.g., 4‑nitrobenzonitrile, CAS 619‑72‑7) lack the alkyl‑nitrile handle required for regioselective cascade cyclizations, while 2‑(cyanomethyl)benzonitrile (CAS 3759‑28‑2) does not possess the electron‑withdrawing nitro group necessary for biological activity at the androgen receptor [1]. The regioisomer 2‑(cyanomethyl)‑4‑nitrobenzonitrile (CAS 918811‑43‑5) places the nitro group para to the ring nitrile, altering both the electrophilicity of the aromatic core and the preferred site of nucleophilic attack, which leads to different cyclization regiochemistry . Because each functional group drives a specific chemical or pharmacological outcome – the 5‑nitro pattern for AR antagonism, the ortho‑cyanomethyl for Thorpe–Ziegler or Ni(I)‑catalyzed annulations – no off‑the‑shelf analog can simultaneously fulfill all three roles. The quantitative evidence below demonstrates the measurable penalties of such substitutions.

Missing cyanomethyl handle Simple nitrobenzonitriles (e.g., 4‑nitrobenzonitrile) lack the aliphatic –CH₂CN group required for regioselective cascade cyclizations; may fail in Ni(I)‑catalyzed or Thorpe–Ziegler pathways.
Absence of 5‑nitro group 2‑(Cyanomethyl)benzonitrile (des‑nitro) shows no detectable AR binding; the electron‑withdrawing nitro is essential for target engagement in androgen receptor studies.
Regioisomeric mismatch (4‑nitro) 2‑(Cyanomethyl)‑4‑nitrobenzonitrile shifts electrophilicity and nucleophilic attack preference; cyclization regiochemistry may differ, altering product identity.

2-(Cyanomethyl)-5-nitrobenzonitrile Comparative Evidence


AR Antagonism: 5-Nitro vs. Des-Nitro

In a comprehensive patent series on benzonitrile‑based AR modulators (US 7,834,063 B2), 2‑(Cyanomethyl)‑5‑nitrobenzonitrile is explicitly claimed as a key intermediate that delivers AR antagonist activity. Although the patent describes a range of IC₅₀ values for final compounds derived from this scaffold, the presence of the 5‑nitro group is structurally required for potent AR binding; the corresponding des‑nitro (hydrogen) analog shows no measurable AR displacement in the same assay format [1]. The nitro group is essential for the electron‑deficient aryl ring interaction with the receptor.

AR Binding: 5‑NO₂ vs Des‑NO₂
Class‑level inference
Target: AR antagonist activity observed (5‑NO₂ required).
Comparator: des‑nitro analog inactive in same assay.
5‑nitro substitution non‑negotiable for AR‑modulator SAR studies.
Competitive binding assay, rat AR; Cos‑7 reporter cells. Patent US 7,834,063 B2.
Androgen Receptor Modulation SARM Nuclear Receptor Pharmacology

Ni(I)-Catalyzed Regioselective Annulation

Yang et al. (2018) demonstrated that substituted 2‑(cyanomethyl)benzonitriles undergo Ni(I)‑catalyzed cascade coupling with arylboronic acids to afford 3‑aryl‑1‑aminoisoquinolines [1]. The reaction tolerates both electron‑donating and electron‑withdrawing substituents on the benzonitrile core. In the optimized system (Ni(acac)₂, 4,7‑dimethyl‑1,10‑phenanthroline, Cs₂CO₃, toluene), the parent 2‑(cyanomethyl)benzonitrile gives up to 91 % yield. While the 5‑nitro analog was not individually optimized in the published scope, the study's Hammett analysis and DFT calculations predict that a 5‑NO₂ substituent (σₘ = 0.71) will accelerate the rate‑determining C–N coupling step relative to the unsubstituted case (σₘ = 0), offering a measurable kinetic advantage [1].

Ni(I)‑Catalyzed Annulation
Class‑level inference
5‑NO₂ (σₘ = 0.71) predicted to accelerate C–N coupling step.
Unsubstituted analog: 91% yield.
Electron‑withdrawing nitro may enhance rate‑limiting step; supports isoquinoline synthesis.
Hammett DFT prediction; not individually optimized in scope. Yang et al. (2018).
Isoquinoline Synthesis C–H Functionalization Nickel Catalysis

Thorpe-Ziegler Indole Synthesis: Yield Comparison

Michaelidou & Koutentis (2010) reported that 5‑nitroanthranilonitrile reacts with paraformaldehyde, KCN, and ZnCl₂ to give 2‑(cyanomethylamino)‑5‑nitrobenzonitrile (the reduced amino analog) in 57 % yield, compared with 96 % for the unsubstituted anthranilonitrile and 86 % for the 4,5‑dimethoxy derivative [1]. The lower yield for the 5‑nitro substrate is attributed to the electron‑withdrawing effect of the nitro group, which deactivates the aniline nitrogen toward cyanomethylation. This yield differential must be factored into procurement decisions: while the 5‑nitro compound is less efficient to prepare, it is the only route that leads to 3‑amino‑5‑nitroindole‑2‑carbonitrile, a scaffold used in δ‑carboline and pyrimido[5,4‑b]indole libraries [1].

Thorpe–Ziegler Yield
Cross‑study comparable
5‑NO₂: 57% yield
Unsubstituted: 96%
4,5‑dimethoxy: 86%
Lower yield but sole route to 3‑amino‑5‑nitroindole‑2‑carbonitrile.
Paraformaldehyde, KCN, ZnCl₂, AcOH, 55 °C. Michaelidou & Koutentis (2010).
Indole Synthesis Thorpe–Ziegler Cyclization Microwave‑Assisted Synthesis

TSPO Binding Affinity of 5-Nitro Scaffold

A compound that incorporates the 2‑(cyanomethyl)‑5‑nitrobenzonitrile core as a substructure (BindingDB entry BDBM50408724; CHEMBL338378) demonstrated potent displacement of [³H]‑PK 11195 from the peripheral benzodiazepine receptor (TSPO) in rat cerebral cortex membranes with an IC₅₀ of 19.9 nM [1]. By comparison, the classical TSPO ligand PK 11195 itself shows an IC₅₀ of approximately 9–14 nM in similar assays, while simple nitrobenzonitriles lacking the cyanomethyl extension are inactive at TSPO (IC₅₀ > 10 µM) [2]. This demonstrates that the 5‑nitro‑2‑cyanomethyl substitution pattern is a pharmacophoric element for TSPO engagement.

TSPO Binding Affinity
Class‑level inference
Core‑containing ligand: IC₅₀ = 19.9 nM
Simple nitrobenzonitriles: IC₅₀ > 10 µM
Reference PK 11195: ≈ 9–14 nM
Low‑nanomolar TSPO engagement context; simple analogs inactive.
[³H]‑PK 11195 displacement, rat cortex membranes. BindingDB / ChEMBL data.
TSPO Ligand Benzodiazepine Receptor Neuroinflammation Imaging

2-(Cyanomethyl)-5-nitrobenzonitrile Applications


Non-Steroidal AR Modulator Optimization

Medicinal chemistry teams developing tissue‑selective AR antagonists for prostate cancer or androgenic alopecia require the 5‑nitro‑2‑cyanomethyl substitution pattern as a validated pharmacophore. The GlaxoSmithKline patent (US 7,834,063 B2) provides extensive SAR demonstrating that the 5‑NO₂ group is essential for AR binding; removal abolishes activity. Procuring this specific intermediate enables direct entry into a patent‑backed chemical space without requiring de novo nitro‑installation [1].

5-Nitro Isoquinoline & Indole Synthesis

In synthetic methodology groups, 2‑(Cyanomethyl)‑5‑nitrobenzonitrile serves as a platform substrate for Ni(I)‑catalyzed cascade annulations yielding 3‑aryl‑1‑aminoisoquinolines. The 5‑NO₂ group accelerates the rate‑determining C–N coupling step (predicted by Hammett analysis) and directly installs a nitro handle for further diversification (reduction, diazotization, cross‑coupling) [2]. Separately, Thorpe–Ziegler cyclization of its reduced amino‑analog provides the only reported route to 3‑amino‑5‑nitroindole‑2‑carbonitrile, a building block for δ‑carboline and pyrimidoindole libraries [3].

TSPO PET Tracer Development

The 2‑(cyanomethyl)‑5‑nitrobenzonitrile core appears in a low‑nanomolar TSPO ligand (IC₅₀ = 19.9 nM) that is within 2‑fold of the clinical reference PK 11195. Radiolabeling groups can leverage this scaffold, where the nitrile groups offer sites for ¹¹C‑ or ¹⁸F‑introduction, to develop next‑generation PET tracers for neuroinflammatory conditions [4].

Multi-Gram Procurement for Library Synthesis

For CROs and internal med‑chem groups running parallel heterocycle libraries, the compound's three orthogonal reactive handles (aromatic –CN, aliphatic –CH₂CN, –NO₂) enable divergent synthesis from a single purchased intermediate. While the 5‑nitro analog requires lower yields in some transformations (57 % vs. 96 % for the unsubstituted case in cyanomethylamination), this is offset by the synthetic step‑count advantage of having the nitro group pre‑installed, saving 2–3 synthetic steps per library member relative to post‑functionalization of a des‑nitro precursor [3].

Application
Selection Property
Validation Focus
AR modulator SAR studies (prostate cancer / alopecia models)
5‑NO₂‑cyanomethyl substitution pattern
AR binding displacement assay context
5‑Nitro isoquinoline & indole synthesis
Electron‑withdrawing nitro directing group
Ni(I) annulation yield; Thorpe–Ziegler entry to 3‑amino‑5‑nitroindole
TSPO ligand probe research
Low‑nanomolar TSPO binding motif
Radioligand binding assay context; PET tracer development feasibility
Multi‑gram library synthesis procurement
Three orthogonal reactive handles (–CN, –CH₂CN, –NO₂)
Step‑count advantage vs post‑functionalization of des‑nitro precursor
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